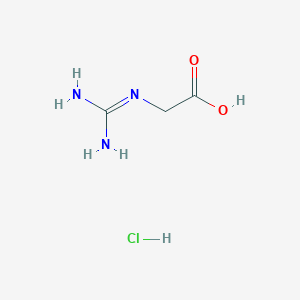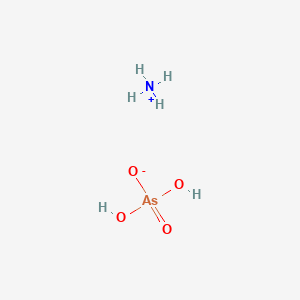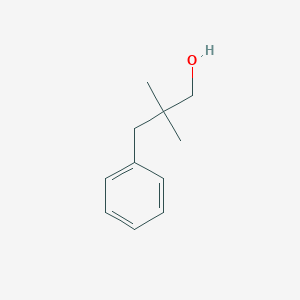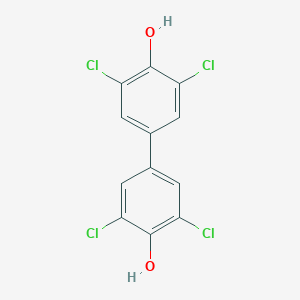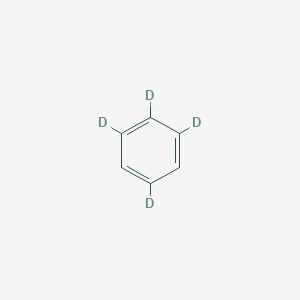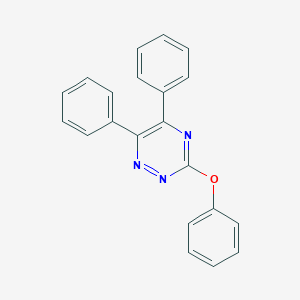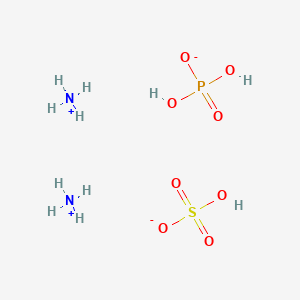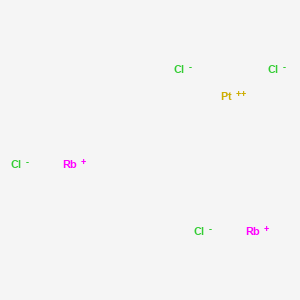
Dirubidium tetrachloroplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirubidium tetrachloroplatinate, also known as Rb2PtCl4, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the platinum group metals and is commonly used in various scientific research applications, including catalysis, electrochemistry, and material science. In
Applications De Recherche Scientifique
Dirubidium tetrachloroplatinate has a wide range of scientific research applications, including catalysis, electrochemistry, and material science. In catalysis, this compound is used as a catalyst in various chemical reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, dirubidium tetrachloroplatinate is used as an electrode material in electrochemical cells, such as fuel cells and batteries. In material science, this compound is used as a precursor for the synthesis of other platinum-containing materials, such as nanoparticles and thin films.
Mécanisme D'action
The mechanism of action of dirubidium tetrachloroplatinate is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with other molecules or ions to form complexes. This property makes dirubidium tetrachloroplatinate useful in various chemical reactions, such as catalysis and electrochemistry.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dirubidium tetrachloroplatinate. However, studies have shown that this compound is relatively non-toxic and does not pose a significant health risk to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Dirubidium tetrachloroplatinate has several advantages for lab experiments, including its high solubility in water and other polar solvents, its stability under various conditions, and its ability to act as a Lewis acid. However, this compound also has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for the study of dirubidium tetrachloroplatinate. One area of research is the development of new catalytic applications for this compound, particularly in the field of organic synthesis. Another area of research is the synthesis of new platinum-containing materials using dirubidium tetrachloroplatinate as a precursor. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, particularly in vivo studies in animal models.
Méthodes De Synthèse
Dirubidium tetrachloroplatinate is typically synthesized using a two-step process. The first step involves the synthesis of rubidium hexachloroplatinate, which is then converted into dirubidium tetrachloroplatinate using a reducing agent. The reaction can be represented as follows:
2Rb2PtCl6 + H2 → 2Dirubidium tetrachloroplatinate + 4HCl
The resulting compound is a yellow-orange powder that is highly soluble in water and other polar solvents.
Propriétés
Numéro CAS |
13820-56-9 |
|---|---|
Nom du produit |
Dirubidium tetrachloroplatinate |
Formule moléculaire |
Cl4PtRb2 |
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
platinum(2+);rubidium(1+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clé InChI |
LRXXQFAXAKNZLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
Autres numéros CAS |
13820-56-9 |
Numéros CAS associés |
13965-91-8 (Parent) |
Synonymes |
dirubidium tetrachloroplatinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
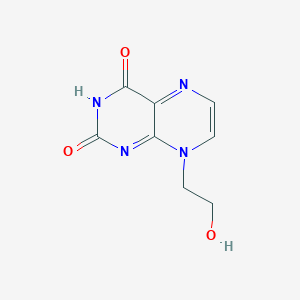
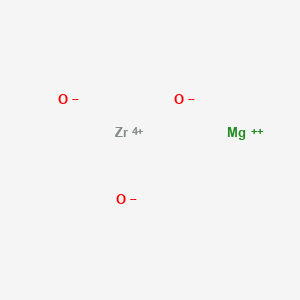
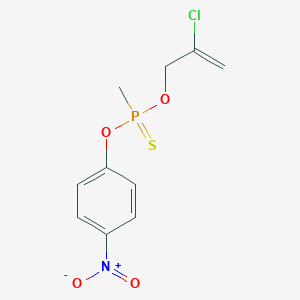
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
